N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c1-2-25(22,23)11-5-3-4-9(6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)24-16/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAASBQDGZXFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazolidinedione-Acetamide Derivatives (GB18, GB19, GB20)
Structural Differences :
- Core : The target compound has a benzamide linkage, whereas GB18–GB20 (e.g., GB18: N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) feature acetamide-linked thiazolidinedione moieties.
- Substituents : GB18–GB20 include benzylidene groups (e.g., 4-fluorobenzylidene in GB18), while the target compound lacks this moiety.
Physicochemical Properties :
| Property | Target Compound | GB18 | GB19 | GB20 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 367.39 (calculated) | 449.43 | 445.46 | 459.49 |
| Melting Point (°C) | Not reported | >300 | 295–297 | 271–273 |
| HPLC Purity (%) | Not reported | 95.31 | 95.99 | 97.49 |
| Yield (%) | Not reported | 57 | 58 | 65 |
Spectroscopic Data :
- IR : The target compound’s IR spectrum would show C=O (amide, ~1660 cm⁻¹), S=O (sulfonyl, ~1350–1150 cm⁻¹), and C-F (~1250 cm⁻¹) stretches, analogous to GB18–GB20 .
- NMR : The ¹H NMR of the target compound would display signals for aromatic protons (δ 7.0–8.5 ppm), fluorinated thiazole protons, and ethylsulfonyl CH₂/CH₃ groups (~δ 1.5–3.5 ppm), similar to shifts observed in GB derivatives .
Functional Implications :
Hydrochloride Salt Derivative ()
The compound N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride differs in two key aspects:
Substituents: A 3-(dimethylamino)propyl group replaces the hydrogen on the benzamide nitrogen, introducing a cationic tertiary amine.
Sulfonyl Group : Methylsulfonyl (vs. ethylsulfonyl) reduces steric bulk and alters lipophilicity (logP).
Implications :
- The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations.
- The dimethylamino group may enhance cellular uptake via protonation at physiological pH .
Sulfonyl-Containing Triazoles ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones share the ethylsulfonyl group but feature a triazole core instead of benzothiazole.
Key Comparisons :
- Synthesis : Both classes require sulfonyl group introduction via nucleophilic substitution or Friedel-Crafts reactions.
- Stability : The ethylsulfonyl group in the target compound may hydrolyze under alkaline conditions (pH >9), as observed in sulfonylurea herbicides (e.g., half-life of 0.2 days at pH 9) .
Agrochemical Benzamide Derivatives ()
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares a benzamide backbone but includes pyridine and trifluoromethylphenoxy groups.
Functional Insights :
- Diflufenican’s pyridine ring and lipophilic substituents enhance herbicidal activity, whereas the target compound’s ethylsulfonyl group may favor different biological targets (e.g., enzyme inhibition) .
Preparation Methods
Fluorination of Benzo[d]thiazole Precursors
The 4,6-difluorobenzo[d]thiazol-2-amine scaffold is synthesized via a modified Hinsberg thiazole cyclization. Starting with 4,6-difluoro-1,2-benzenediamine, the reaction proceeds with carbon disulfide (CS₂) in anhydrous ethanol under reflux (78°C, 6 hours), followed by acidification with concentrated HCl to precipitate the thiazole ring.
Key Reaction Conditions
Alternative Fluorination Routes
For substrates lacking pre-installed fluorine atoms, direct fluorination using diethylaminosulfur trifluoride (DAST) is employed. Treatment of 2-aminobenzo[d]thiazole with DAST (2.5 equiv) in dichloromethane at 0°C introduces fluorine atoms at the 4- and 6-positions, albeit with moderate regioselectivity (55% yield).
Synthesis of 3-(Ethylsulfonyl)benzoyl Chloride
Thioether Formation and Oxidation
3-Bromobenzoic acid is converted to 3-(ethylthio)benzoic acid via nucleophilic aromatic substitution. Sodium ethanethiolate (NaSEt, 1.2 equiv) reacts with 3-bromobenzoic acid in dimethylformamide (DMF) at 120°C for 12 hours under nitrogen. Subsequent oxidation with hydrogen peroxide (30% H₂O₂) in acetic acid yields 3-(ethylsulfonyl)benzoic acid (89% yield).
Key Reaction Conditions
Acid Chloride Formation
3-(Ethylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux (70°C, 3 hours) to generate the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in the coupling step.
Amide Coupling Reaction
Reaction Conditions
The acid chloride (1.2 equiv) is reacted with 4,6-difluorobenzo[d]thiazol-2-amine (1 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (Et₃N, 3 equiv) is added to scavenge HCl. The mixture is warmed to room temperature and stirred for 12 hours.
Key Parameters
- Solvent : THF
- Temperature : 0°C → room temperature
- Yield : 63–67%
- Purification : Recrystallization from ethanol
Spectroscopic Validation
- FTIR (KBr) :
- ¹H-NMR (DMSO-d₆) :
- ¹³C-NMR (DMSO-d₆) :
Physicochemical and Analytical Data
Table 1: Synthesis Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Rf Value |
|---|---|---|---|
| Thiazole cyclization | CS₂, HCl, reflux | 68–72 | 0.62 |
| Sulfone oxidation | H₂O₂, CH₃COOH, 80°C | 89 | 0.57 |
| Amide coupling | SOCl₂, Et₃N, THF | 63–67 | 0.68 |
Table 2: Spectral Assignments
| Functional Group | FTIR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Amide (CONH) | 3,448 | 9.04 (s) | 169.8 |
| Ethylsulfonyl (SO₂) | 1,300, 1,076 | 3.12 (q), 1.32 (t) | 44.5, 12.8 |
| Aromatic C-F | 1,415 | 7.54–8.48 (m) | 153.1 |
Challenges and Optimization
Regioselective Fluorination
Direct fluorination of benzo[d]thiazole using DAST achieves moderate yields due to competing side reactions. Pre-functionalized difluoroaniline precursors provide superior regiocontrol but require additional synthetic steps.
Sulfone Oxidation Efficiency
Incomplete oxidation of 3-(ethylthio)benzoic acid to the sulfone results in residual thioether byproducts. Excess H₂O₂ (4 equiv) and extended reaction times (6 hours) improve conversion to >95%.
Amide Coupling Side Reactions
Competitive hydrolysis of the acid chloride is mitigated by maintaining low temperatures (0–5°C) during reagent mixing. Anhydrous THF and molecular sieves further suppress hydrolysis.
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